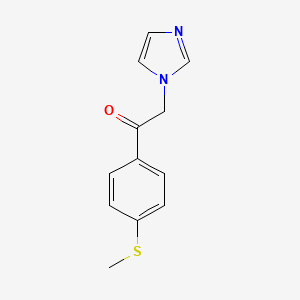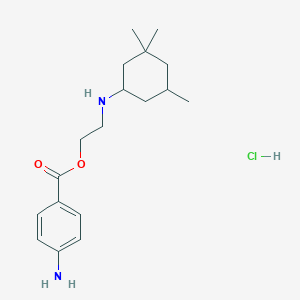
2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride is a chemical compound with a complex structure that includes an aminobenzoyl group, an oxyethyl linkage, and a trimethylcyclohexyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride typically involves multiple steps, starting with the preparation of the aminobenzoyl intermediate. This intermediate is then reacted with an oxyethylating agent under controlled conditions to form the oxyethyl linkage. The final step involves the introduction of the trimethylcyclohexyl group and the formation of the azanium chloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, filtration, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminobenzoyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride involves its interaction with molecular targets and pathways within biological systems. The aminobenzoyl group can bind to specific receptors or enzymes, modulating their activity. The oxyethyl linkage and trimethylcyclohexyl moiety contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium bromide
- 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium iodide
- 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium sulfate
Uniqueness
Compared to similar compounds, 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride exhibits unique properties due to the presence of the chloride ion, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
69780-94-5 |
|---|---|
Fórmula molecular |
C18H29ClN2O2 |
Peso molecular |
340.9 g/mol |
Nombre IUPAC |
2-[(3,3,5-trimethylcyclohexyl)amino]ethyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-13-10-16(12-18(2,3)11-13)20-8-9-22-17(21)14-4-6-15(19)7-5-14;/h4-7,13,16,20H,8-12,19H2,1-3H3;1H |
Clave InChI |
OCVWALPFKNMJON-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)C)NCCOC(=O)C2=CC=C(C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


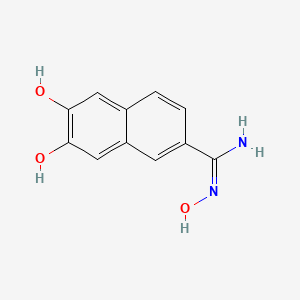
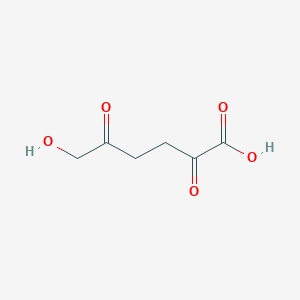




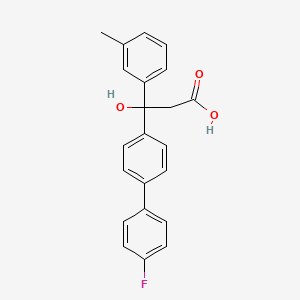
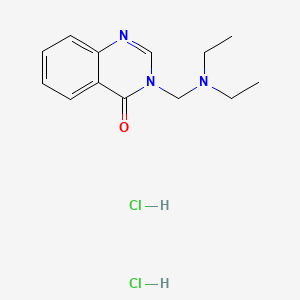
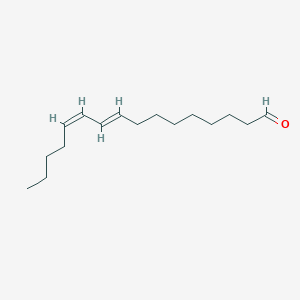
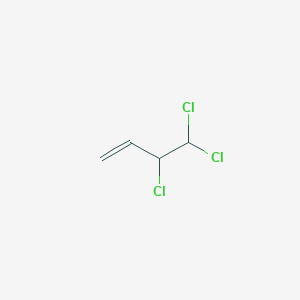

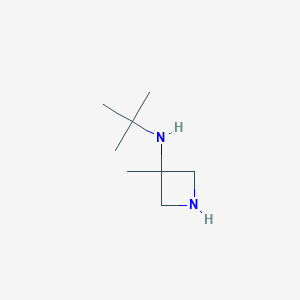
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
